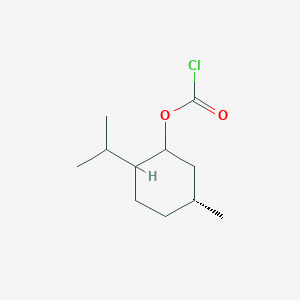

(-)-(r)-Menthyl chloroformate

Description

Significance of Chiral Reagents in Modern Organic Synthesis

In the realm of organic chemistry, many molecules can exist in two non-superimposable mirror-image forms known as enantiomers. While possessing identical physical and chemical properties in an achiral environment, their biological activities can differ profoundly. This enantioselectivity is a cornerstone of pharmacology, where often only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even harmful.

Chiral reagents are indispensable tools for chemists to control the stereochemical outcome of a reaction, enabling the selective synthesis of a desired enantiomer. ethz.chyork.ac.uk This is achieved through several strategies, including the use of chiral auxiliaries, which temporarily attach to a substrate to direct a reaction's stereochemistry, and chiral reagents that are directly involved in the bond-forming process. ethz.chyork.ac.uk The development of new and efficient chiral reagents is a continuous pursuit in organic synthesis, aiming to produce complex, enantiomerically pure molecules. anr.frrsc.org

Overview of Chloroformate Chemistry and its Stereochemical Relevance

Chloroformates are a class of organic compounds with the general formula ROC(O)Cl. wikipedia.org They are esters of chloroformic acid and are highly reactive, serving as versatile reagents in organic synthesis. wikipedia.org Their reactivity is similar to that of acyl chlorides, readily reacting with nucleophiles like alcohols, amines, and carboxylic acids to form carbonates, carbamates, and mixed anhydrides, respectively. wikipedia.org

From a stereochemical perspective, chloroformates derived from chiral alcohols, such as (-)-(R)-menthol, become valuable chiral derivatizing agents. When these chiral chloroformates react with a racemic mixture of a chiral compound (e.g., an alcohol or amine), they form a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as boiling points and solubility, which allows for their separation by standard laboratory techniques like chromatography or crystallization. acs.org Once separated, the chiral auxiliary (the menthyl group in this case) can be cleaved to yield the individual, enantiomerically pure compounds. This process is a classic example of resolution. ethz.ch

Historical Development and Academic Context of (-)-(R)-Menthyl Chloroformate Research

The use of (-)-menthyl chloroformate as a chiral derivatizing agent dates back to at least the late 1960s. An early and significant application was reported in 1968 by John W. Westley and B. Halpern for the optical analysis of asymmetric amino and hydroxyl compounds by gas chromatography. acs.org This work demonstrated the utility of the reagent in converting enantiomers into diastereomeric carbamates and carbonates, which could then be separated and quantified using gas chromatography. acs.org

Since then, research involving this compound has expanded into various areas of stereoselective synthesis and analysis. It has been employed for the resolution of a wide range of chiral compounds, including alcohols, amines, and even carboxylic acids. sigmaaldrich.comarabjchem.org For instance, it has been used in the preparation of the R,S,R-(-)-nadolol enantiomer, a β-blocker with three chiral centers, by forming diastereomers that can be separated by HPLC. researchgate.net More recently, it has been utilized in the development of analytical methods for determining the enantiomeric composition of substituted tetrahydroisoquinolines. scirp.org The synthesis of this compound itself has also been a subject of study, with methods developed to produce it from L-menthol and triphosgene (B27547), offering a safer alternative to the highly toxic phosgene (B1210022) gas. google.com

Chemical and Physical Properties of this compound

This compound is a colorless to almost colorless liquid with a distinct set of physical and chemical properties that are crucial for its application in organic synthesis. cymitquimica.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉ClO₂ sigmaaldrich.com |

| Molecular Weight | 218.72 g/mol sigmaaldrich.com |

| Appearance | Colorless to almost colorless clear liquid cymitquimica.com |

| Boiling Point | 108-109 °C at 11 mmHg sigmaaldrich.com |

| Density | 1.02 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.458 sigmaaldrich.com |

| Optical Activity | [α]20/D −83°, c = 1 in chloroform (B151607) sigmaaldrich.com |

| Optical Purity (ee) | ≥99% (GLC) sigmaaldrich.com |

| CAS Number | 14602-86-9 sigmaaldrich.com |

This data is compiled from multiple sources. sigmaaldrich.comcymitquimica.com

Synthesis of this compound

The synthesis of this compound typically involves the reaction of (-)-(R)-menthol with a phosgene equivalent. A common and safer laboratory-scale method utilizes triphosgene in the presence of a base like triethylamine. google.com The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) at room temperature. google.com

A representative synthetic procedure involves dissolving (-)-(R)-menthol and triphosgene in dichloromethane, followed by the slow addition of triethylamine. google.com The reaction mixture is stirred for several hours to ensure complete conversion. google.com After the reaction is complete, the mixture is washed with dilute acid and water to remove unreacted starting materials and byproducts. google.com The organic layer is then dried, and the solvent is removed under reduced pressure. The final product is typically purified by distillation to yield the pure this compound. google.com

Applications in Organic Synthesis

The primary application of this compound is as a chiral derivatizing agent for the resolution of racemic mixtures of alcohols, amines, and thiols. sigmaaldrich.com The process involves the reaction of the chloroformate with the racemic compound to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by chromatography (GC or HPLC) or crystallization. acs.orgsigmaaldrich.com

For example, it has been successfully used for the resolution of 1,1′-bi-2-naphthol. lookchem.com It is also employed in the asymmetric chlorination of silyl (B83357) enol ethers by first forming a chloroimidodicarbonate, which then acts as the chlorinating agent. lookchem.com Furthermore, it has found use in the synthesis of specific pharmaceutical compounds, such as in the preparation of 1-O-menthoxycarbonyl myo-inositol. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19ClO2 |

|---|---|

Molecular Weight |

218.72 g/mol |

IUPAC Name |

[(5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate |

InChI |

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9?,10?/m1/s1 |

InChI Key |

KIUPCUCGVCGPPA-XNWIYYODSA-N |

Isomeric SMILES |

C[C@@H]1CCC(C(C1)OC(=O)Cl)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)Cl)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for R Menthyl Chloroformate

Preparation Routes and Reaction Conditions

The primary route for synthesizing (-)-(R)-Menthyl chloroformate involves the chloroacylation of L-Menthol. This can be achieved using different phosgene-based reagents, with triphosgene (B27547) being a common and safer alternative to phosgene (B1210022) gas.

A widely used method for preparing this compound is the reaction of L-Menthol with triphosgene (bis(trichloromethyl) carbonate). chemicalbook.comgoogle.com This reaction is typically carried out in an inert solvent, such as toluene (B28343), under an argon atmosphere to prevent side reactions with atmospheric moisture. chemicalbook.com

The process begins by dissolving triphosgene in toluene and cooling the solution to 0°C. A base, commonly pyridine (B92270), is then added dropwise. chemicalbook.com Pyridine acts as a catalyst and an acid scavenger, neutralizing the hydrogen chloride byproduct formed during the reaction. After the addition of pyridine, a solution of (-)-Menthol in toluene is slowly introduced to the reaction mixture. The temperature is initially maintained at 0°C and then allowed to warm to room temperature, with the reaction proceeding for several hours to ensure completion. chemicalbook.com

Table 1: Reaction Conditions for Synthesis from L-Menthol and Triphosgene

| Parameter | Condition |

| Reactants | L-Menthol, Triphosgene |

| Catalyst/Base | Pyridine |

| Solvent | Toluene |

| Initial Temperature | 0°C |

| Reaction Temperature | 0 - 20°C (allowed to warm to room temperature) |

| Reaction Time | 10-15 hours |

| Atmosphere | Inert (Argon) |

This data is compiled from information found in references chemicalbook.comgoogle.com.

The synthesis of chloroformates can be accomplished using phosgene, diphosgene, or triphosgene. google.com While all three serve as sources of the carbonyl dichloride reactive species, they differ significantly in their physical properties and handling requirements, which has major implications for laboratory and industrial safety. guidechem.comwikipedia.org

Phosgene is a highly toxic gas, making its transportation, storage, and use hazardous and subject to stringent regulations. google.comguidechem.com Diphosgene is a volatile liquid, which is somewhat easier to handle than gaseous phosgene but still poses significant risks. Triphosgene, a stable crystalline solid, is considered a safer and more convenient substitute for both. google.comguidechem.comnih.gov It is less toxic than phosgene and its solid form simplifies handling, transfer, and storage. guidechem.com In reactions, one mole of triphosgene provides three moles of phosgene, allowing for the use of smaller quantities of the reagent. guidechem.com The use of triphosgene allows for easier control of the reaction and is more environmentally friendly compared to the direct use of phosgene. google.com

Table 2: Comparison of Phosgene, Diphosgene, and Triphosgene

| Feature | Phosgene | Diphosgene | Triphosgene (BTC) |

| Formula | COCl₂ | ClCOOCCl₃ | OC(OCCl₃)₂ |

| Physical State | Gas | Liquid | Crystalline Solid |

| Handling | Difficult, requires specialized equipment | Difficult, volatile | Relatively easy and safe |

| Toxicity | Extremely High | High | High, but safer to handle |

| Application | Direct phosgenation | Phosgene substitute | Safer solid phosgene substitute |

This data is compiled from information found in references google.comgoogle.comguidechem.comwikipedia.orgnih.gov.

Catalytic Systems in this compound Synthesis

Catalytic systems are essential for the efficient synthesis of this compound. In the reaction involving triphosgene, a Lewis base is typically used as a catalyst. d-nb.info Organic amines such as pyridine, triethylamine, or hexahydropyridine are commonly employed for this purpose. google.comguidechem.com

Purification and Stereochemical Purity Assessment in Preparation

Following the synthesis, a workup procedure is necessary to isolate the crude this compound. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like toluene. chemicalbook.com The combined organic layers are then washed sequentially with water and brine to remove any remaining water-soluble impurities and pyridine hydrochloride. The solution is subsequently dried using a drying agent such as sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure (in vacuo) to yield the product as a colorless oil. chemicalbook.com In some procedures, the crude product is considered sufficiently pure for use in subsequent steps without further purification. chemicalbook.com

For applications requiring higher purity, distillation under reduced pressure can be employed, a common technique for purifying liquid chloroformates. prepchem.com

Assessing the stereochemical purity of this compound is critical, especially when it is used as a chiral derivatizing agent. Gas-Liquid Chromatography (GLC) is a standard method used to determine the optical purity or enantiomeric excess (ee) of the compound. sigmaaldrich.com Commercial sources often specify an enantiomeric excess of 99% as determined by GLC. sigmaaldrich.com The compound itself is also used as a chiral derivatizing agent to determine the enantiomeric composition of other molecules, such as alcohols and amines, by converting them into diastereomeric menthyl carbonates or carbamates, which can then be separated and quantified using chromatographic techniques like GC or HPLC. acs.org

Reactivity and Mechanistic Investigations of R Menthyl Chloroformate

Role as a Carbonylating Agent

As with other chloroformates, the primary role of (-)-(R)-Menthyl chloroformate is to act as an acylating or carbonylating agent. wikipedia.org The molecule can introduce the menthyloxycarbonyl group into other organic substrates. This process is fundamental to its application in forming esters and amides, typically through the activation of carboxylic acids or direct reaction with nucleophiles. wikipedia.orggoogleapis.com

This compound reacts with carboxylic acids to form mixed carboxylic-carbonic anhydrides. wikipedia.org This reaction is generally conducted in the presence of a tertiary amine base, such as triethylamine, which neutralizes the hydrochloric acid byproduct. googleapis.com The resulting mixed anhydride (B1165640) is a highly activated intermediate that can then be treated with an alcohol to form the corresponding ester. This two-step, one-pot procedure is a common method for ester synthesis under mild conditions. googleapis.com

Alternatively, chloroformates can react directly with alcohols to form carbonate esters. wikipedia.org An example of this reactivity is the use of (1R)-(-)-Menthyl chloroformate in the preparation of 1-O-menthoxycarbonyl myo-inositol. sigmaaldrich.com The reaction between an alkyl chloroformate and an alcohol, often in the presence of a base like pyridine (B92270), proceeds through nucleophilic attack of the alcohol on the chloroformate's carbonyl carbon. wikipedia.orgnih.gov

The formation of amides using this compound typically follows the "mixed anhydride method," which is a widely used protocol for amide bond formation. google.comnsf.gov In this process, the carboxylic acid is first activated by reacting it with the chloroformate in the presence of a base (e.g., triethylamine) at reduced temperatures, typically around 0°C, to form a mixed carboxylic-carbonic anhydride. googleapis.com This activated intermediate is not isolated but is immediately treated with an amine (primary or secondary) or ammonia. google.com The amine nucleophilically attacks the carbonyl carbon of the original carboxylic acid moiety, displacing the menthyloxycarbonate group and forming the desired amide bond. googleapis.com This method is particularly valuable as it avoids racemization when working with optically active carboxylic acids, such as N-acylated amino acids in peptide synthesis. googleapis.com

Reactions with Nitrogen-Containing Compounds

This compound is extensively used as a chiral derivatizing agent, reacting with nitrogen-containing compounds like primary and secondary amines to yield stable derivatives. scbt.comacs.org These reactions are pivotal for the analytical separation of enantiomers and for applications in asymmetric synthesis.

A primary application of this compound is in the chiral resolution of racemic mixtures of amines and alcohols. sigmaaldrich.com As a homochiral reagent, it reacts with a racemic amine to form a pair of diastereomeric carbamates. wikipedia.orgsigmaaldrich.com These diastereomers possess different physical properties, such as boiling points and chromatographic retention times, allowing for their separation by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral stationary phase. scbt.comscirp.org

The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate (B1207046) linkage and the elimination of hydrogen chloride. wikipedia.org This methodology has been successfully applied to the enantiomeric analysis and separation of various pharmacologically significant compounds. scirp.orgsigmaaldrich.com

| Compound Class | Specific Examples | Analytical Method | Reference |

|---|---|---|---|

| β-Blockers | Nadolol (B74898), Moprolol, Acebutolol, Pindolol (B1678383) | HPLC | sigmaaldrich.comsigmaaldrich.comresearchgate.netsigmaaldrich.com |

| Amphetamines | Amphetamine, Methamphetamine | GC-MS | sigmaaldrich.comsigmaaldrich.com |

| Tetrahydroisoquinolines (THIQs) | Salsolinol and its derivatives | GC | scirp.org |

| Primary Arylethylamines | Tocainide | HPLC | sigmaaldrich.com |

The reaction of chloroformates with isoquinoline (B145761) is characteristic of the formation of Reissert-type adducts. thieme-connect.de When isoquinoline is treated with this compound, the nitrogen atom of the isoquinoline acts as a nucleophile, attacking the chloroformate to form a chiral N-acylisoquinolinium salt intermediate. This highly electrophilic species activates the isoquinoline ring system toward further nucleophilic attack.

In classic Reissert reactions, a cyanide source is added, which attacks the C1 position of the N-acylisoquinolinium salt to form a stable 2-acyl-1,2-dihydroisoquinoline-1-carbonitrile, known as a Reissert compound. thieme-connect.de While specific studies detailing this reaction with this compound are not prevalent, the general mechanism with similar chloroformates, such as ethyl chloroformate, is well-established for producing these intermediates, which are valuable in the synthesis of substituted isoquinolines. thieme-connect.de

This compound serves as a key precursor in the synthesis of novel chiral chlorinating agents. sigmaaldrich.comnih.gov Specifically, it is used to prepare chiral N-chloroimidodicarbonates. sigmaaldrich.comnih.gov Research by Saumen Hajra and colleagues demonstrated the design and synthesis of these reagents. sigmaaldrich.comnih.gov The synthesis involves the reaction of this compound to form an imidodicarbonate structure, which is subsequently chlorinated.

Among the synthesized agents, C(2)-symmetric (1R,2S,5R)-(-)-menthyl-N-chloroimidodicarbonate was identified as an effective chiral chlorinating agent. nih.gov This compound facilitates the asymmetric chlorination of silyl (B83357) enol ethers to produce α-chloroketones. sigmaaldrich.comsigmaaldrich.comnih.gov The reaction exhibits moderate to good enantioselectivity (up to 40% enantiomeric excess) and proceeds under mild conditions, though it requires the presence of a suitable Lewis acid catalyst, such as Samarium(III) triflate (Sm(OTf)₃), to achieve optimal results. nih.gov

Reactions with Oxygen-Containing Compounds

This compound serves as a crucial chiral derivatizing agent, particularly for the analysis of enantiomeric mixtures of alcohols and amines. scbt.comacs.org The fundamental principle of this application involves the reaction of the chloroformate with a chiral alcohol to form a pair of diastereomeric carbonates. These resulting diastereomers possess distinct physical properties, which allows for their separation and quantification using standard, non-chiral chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). scbt.comscirp.org

The derivatization reaction is typically straightforward, converting the polar alcohol into a less polar and more volatile carbonate derivative, which is advantageous for GC analysis. wikipedia.org A notable application is in determining the optical purity of pharmacologically significant compounds. For instance, the enantiomers of metoprolol (B1676517), a beta-blocker, have been successfully separated and quantified by converting them into their diastereomeric derivatives using this compound, followed by analysis with reversed-phase HPLC. nih.gov This method proved sensitive enough to determine the presence of as little as 0.05% of one enantiomer in the presence of the other. nih.gov Crucially, investigations confirmed that no racemization of the analyte occurred during the derivatization process, a critical factor for accurate enantiomeric excess determination. nih.gov

| Analyte Class | Specific Example | Analytical Technique | Key Finding |

|---|---|---|---|

| Asymmetric Alcohols | General Hydroxyl Compounds | Gas Chromatography (GC) | Formation of separable diastereomers. acs.org |

| Beta-blockers | Metoprolol enantiomers | Reversed-Phase HPLC | No racemization observed during derivatization. nih.gov |

In the field of peptide synthesis, this compound is utilized to activate N-alkoxycarbonylamino acids by forming mixed anhydrides. researchgate.netcdnsciencepub.com This reaction is typically performed in a solvent like dichloromethane (B109758) at reduced temperatures (e.g., -5 °C) in the presence of a tertiary amine base such as N-methylmorpholine (NMP). researchgate.netcdnsciencepub.com The resulting mixed anhydride is an activated form of the amino acid, primed for nucleophilic attack by the amino group of another amino acid or peptide to form a peptide bond.

While menthyl chloroformate reacts more slowly than smaller alkyl chloroformates like ethyl or isobutyl chloroformate, it produces stable mixed anhydrides in high yields. cdnsciencepub.com For example, the reaction with Boc-Ile-OH and Boc-Val-OH has been reported to yield the corresponding mixed anhydrides in 89% and 96% yields, respectively, after one hour at room temperature. cdnsciencepub.com The stability of these menthyl-containing anhydrides is a significant advantage, reducing the prevalence of side reactions during peptide coupling procedures. cdnsciencepub.com

| N-Boc-Amino Acid | Reaction Conditions | Reported Yield (%) |

|---|---|---|

| Boc-Ile-OH | NMP, Dichloromethane, 1 hr at 23°C | 89% cdnsciencepub.com |

| Boc-Val-OH | NMP, Dichloromethane, 1 hr at 23°C | 96% cdnsciencepub.com |

Reactions with Organometallic Species

The reaction of this compound with organometallic species follows the general reactivity patterns of acyl chlorides. The nature of the final product is highly dependent on the reactivity of the organometallic reagent used.

With highly reactive organometallic reagents, such as Grignard reagents (R-MgX), the reaction typically proceeds through two successive nucleophilic additions. The first nucleophilic acyl substitution results in the formation of a ketone intermediate. youtube.com This ketone is itself susceptible to attack by a second equivalent of the Grignard reagent, leading to a tetrahedral intermediate that, upon acidic workup, yields a tertiary alcohol. youtube.com

To isolate the ketone as the major product, a less reactive organometallic reagent is required. Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are well-suited for this purpose. These reagents are sufficiently nucleophilic to react with the highly electrophilic chloroformate but are generally unreactive towards the resulting ketone product. youtube.com This allows for the selective synthesis of ketones from this compound. Furthermore, efficient cross-coupling reactions between chloroformates and organocopper reagents, derived from Grignard reagents and copper salts, can be employed to synthesize esters in high yields. organic-chemistry.org

| Organometallic Reagent | Reactivity | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | High | Ketone | Tertiary Alcohol youtube.com |

| Lithium Dialkylcuprate (e.g., (CH₃)₂CuLi) | Moderate | N/A | Ketone youtube.com |

| Organocopper Reagent (from R-MgX + CuBr) | Moderate | N/A | Ester organic-chemistry.org |

Exploration of Reaction Mechanisms

The mechanism of the solvolysis of this compound has been investigated through detailed kinetic studies. The reaction mechanism can be elucidated by applying the extended Grunwald-Winstein equation, which correlates the rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). The equation is given by: log(k/k₀) = lNT + mYCl.

For the solvolysis of menthyl chloroformate, kinetic analysis across 28 different pure and mixed solvent systems yielded an l value of 2.46 ± 0.18 and an m value of 0.91 ± 0.07. koreascience.kr The large l value indicates a high sensitivity to changes in solvent nucleophilicity, suggesting significant involvement of the solvent as a nucleophile in the rate-determining step. koreascience.kr The ratio of l/m is approximately 2.7, a value that falls within the range typically observed for associative SN2 reactions. koreascience.kr

This mechanistic interpretation is further substantiated by a relatively large solvent kinetic isotope effect (SKIE). The ratio of the rate constant in methanol (B129727) (kMeOH) to that in deuterated methanol (kMeOD) was found to be 2.16. koreascience.kr This value supports a mechanism where the solvent is covalently involved in the transition state. Collectively, the kinetic data strongly suggest that the solvolysis of menthyl chloroformate proceeds via an associative SN2 mechanism, where bond-making to the incoming solvent nucleophile is more advanced than the bond-breaking of the carbon-chlorine bond in the transition state. koreascience.kr

| Kinetic Parameter | Value | Interpretation |

|---|---|---|

| l (Sensitivity to NT) | 2.46 ± 0.18 | High involvement of solvent as a nucleophile. koreascience.kr |

| m (Sensitivity to YCl) | 0.91 ± 0.07 | Moderate sensitivity to solvent ionizing power. koreascience.kr |

| l/m Ratio | ~2.7 | Characteristic of an associative SN2 mechanism. koreascience.kr |

| SKIE (kMeOH/kMeOD) | 2.16 | Supports nucleophilic participation of solvent in the transition state. koreascience.kr |

The inherent chirality of the menthyl group plays a defining role in the stereochemical outcomes of its reactions. A primary concern in its use as a derivatizing agent and in peptide synthesis is the preservation of stereochemical integrity.

In its application for chiral separations, it is essential that the derivatization reaction itself does not cause any racemization of the substrate. Studies have confirmed this to be the case; for example, in the derivatization of metoprolol enantiomers, no racemization was detected, validating the use of this compound for accurate optical purity analysis. nih.gov

In the context of peptide synthesis, the bulky menthyl group provides a significant stereochemical advantage. A major pathway for racemization during peptide coupling is the decomposition of the mixed anhydride intermediate via cyclization to a 2-alkoxy-5(4H)-oxazolone. researchgate.netcdnsciencepub.com The hydrogen atom at the alpha-carbon of the oxazolone (B7731731) is acidic and can be easily abstracted by a base, leading to racemization. Research has shown that the rate of this cyclization is highly dependent on the steric bulk of the chloroformate's alkyl group. researchgate.netcdnsciencepub.com The menthyl group, being significantly larger than methyl, ethyl, or isobutyl groups, sterically hinders the formation of the oxazolone intermediate. cdnsciencepub.comcdnsciencepub.com This reduced tendency to cyclize means that mixed anhydrides derived from menthyl chloroformate are less prone to racemization, making it a superior reagent for couplings where maintaining stereochemical purity is paramount. cdnsciencepub.com

| Alkyl Group (R) in R-OCOCl | Relative Rate of Cyclization to Oxazolone |

|---|---|

| Methylsulfonylethyl | Very High cdnsciencepub.com |

| Methyl / Ethyl / Isobutyl | Moderate cdnsciencepub.com |

| Menthyl | Low cdnsciencepub.comcdnsciencepub.com |

Applications of R Menthyl Chloroformate As a Chiral Auxiliary in Asymmetric Synthesis

Enantioselective Reductions Utilizing (-)-(R)-Menthyl Chloroformate Derivatives

The application of derivatives of this compound as chiral auxiliaries to directly control the stereochemical course of enantioselective reduction reactions is not extensively documented in scientific literature. While the menthyl group is a well-established chiral auxiliary in various asymmetric transformations, its specific use in derivatizing a substrate (e.g., a ketone) to direct a subsequent hydride reduction stereoselectively is less common compared to other chiral auxiliaries designed for this purpose. The primary utility of this compound in the context of chiral alcohols lies in its role as a derivatizing agent for the resolution of racemic alcohols, a strategy discussed in section 4.4.

Asymmetric Carbon-Carbon Bond Forming Reactions

The menthyl group, introduced via reagents like this compound to form esters, can serve as an effective chiral auxiliary in carbon-carbon bond-forming reactions, notably in cycloadditions. A key example is the use of menthyl-derived esters in the Diels-Alder reaction, a powerful method for forming six-membered rings.

In a study on Lewis acid-catalyzed Diels-Alder reactions, dimenthyl fumarate, which features two chiral menthyl auxiliaries, was reacted with cyclopentadiene. The menthyl groups exhibit a cooperative effect, leading to excellent stereoselectivity. harvard.edu The chiral auxiliaries effectively shield one face of the dienophile, directing the approach of the diene to the opposite face, thereby controlling the formation of new stereocenters in the resulting cycloadduct. This facial selectivity results in a high diastereomeric excess (de) of the final product. harvard.edu For instance, the reaction catalyzed by aluminum chloride (AlCl₃) proceeds with a diastereomeric excess of 95%, demonstrating the high level of stereocontrol exerted by the menthyl auxiliaries. harvard.edu

Stereoselective Functionalizations

This compound is a precursor for creating more complex chiral reagents that can be used for the stereoselective functionalization of prochiral substrates. These applications include the transfer of electrophilic chlorine and the stereocontrolled formation of chiral sulfoxides.

Researchers have designed and synthesized novel chiral N-chloroimidodicarbonates derived from (-)-menthyl chloroformate to act as chiral chlorinating agents. acs.orgnih.gov One such C₂-symmetric reagent, (1R,2S,5R)-(-)-menthyl-N-chloroimidodicarbonate, has been successfully applied to the asymmetric chlorination of silyl (B83357) enol ethers to produce optically active α-chloroketones. acs.orgsigmaaldrich.com

The reaction's enantioselectivity was found to be highly dependent on the presence of a Lewis acid catalyst, such as Samarium triflate (Sm(OTf)₃). acs.org In the absence of a Lewis acid, the reaction proceeds with high yield but no enantioselectivity. The proposed role of the Lewis acid is to coordinate with the chiral reagent, restricting its conformational flexibility and creating a more ordered transition state that favors the formation of one enantiomer of the product over the other. acs.org While the enantiomeric excess (ee) achieved was moderate (up to 40%), this work represents a significant application of a (-)-menthyl chloroformate derivative in asymmetric halogenation. acs.orgnih.gov

| Silyl Enol Ether Substrate | α-Chloroketone Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-(Trimethylsilyloxy)-3,4-dihydronaphthalene | (R)-2-Chloro-1-tetralone | 85 | 35 |

| 1-Phenyl-1-(trimethylsilyloxy)ethene | (R)-2-Chloro-1-phenylethanone | 82 | 40 |

| 1-(4-Methoxyphenyl)-1-(trimethylsilyloxy)ethene | (R)-2-Chloro-1-(4-methoxyphenyl)ethanone | 80 | 38 |

| 1-(4-Chlorophenyl)-1-(trimethylsilyloxy)ethene | (R)-2-Chloro-1-(4-chlorophenyl)ethanone | 84 | 36 |

One of the most classic and effective methods for synthesizing enantiomerically pure sulfoxides is the Andersen synthesis, which relies on a menthyl-derived chiral auxiliary. medcraveonline.comresearchgate.net This method involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate ester. medcraveonline.com

The key reagent, (-)-menthyl (S)-p-toluenesulfinate, is prepared by reacting p-toluenesulfinyl chloride with (-)-menthol. thieme-connect.deorgsyn.org The reaction produces a mixture of two diastereomers, which can be separated by crystallization to yield the pure (S)-sulfur diastereomer. thieme-connect.deorgsyn.org This diastereomerically pure sulfinate then acts as a chiral sulfinyl group transfer agent. When it reacts with an organometallic reagent, such as a Grignard reagent (R-MgBr), the nucleophilic substitution occurs at the sulfur center with complete inversion of configuration. medcraveonline.comlibretexts.org Because the starting sulfinate is diastereomerically pure, and the reaction is stereospecific, the resulting chiral sulfoxide (B87167) is produced with high enantiomeric purity. libretexts.orgnih.gov This method leverages the chiral menthyl group to enable the physical separation of diastereomers, which is the key step in achieving the final enantiopure product.

Chiral Resolution Strategies Employing this compound

The most widespread application of this compound is as a chiral resolving agent. sigmaaldrich.com It reacts with racemic mixtures of compounds containing nucleophilic functional groups, such as alcohols and amines, to form stable diastereomeric carbamates or esters. acs.org These diastereomers can then be separated and the chiral auxiliary removed to yield the pure enantiomers. wikipedia.org

The formation of diastereomeric derivatives is a powerful strategy for chiral resolution. wikipedia.org By reacting a racemic substrate with an enantiopure resolving agent like this compound, a pair of diastereomers is formed. These diastereomers have distinct physical properties, including different solubilities, which can be exploited for separation by fractional crystallization or by chromatography. nih.gov

This strategy has been effectively used in the pharmaceutical industry. For example, the β-blocker drug nadolol (B74898), which has three chiral centers and exists as a mixture of four stereoisomers, was resolved using S-(-)-menthyl chloroformate as a chiral derivatizing reagent. researchgate.netnih.gov The reaction formed four diastereomeric carbamate (B1207046) derivatives, which were successfully separated using preparative High-Performance Liquid Chromatography (HPLC). researchgate.net Following separation, the menthyl carbamate group was hydrolyzed to yield the individual nadolol stereoisomers with very high optical purity (99.97% for the most active R,S,R-(-)-nadolol). researchgate.netnih.gov

A similar approach using L-(-)-menthol for esterification has been employed to resolve racemic carboxylic acid intermediates in the synthesis of artificial glutamate (B1630785) analogs. nih.govresearchgate.net The resulting diastereomeric menthyl esters were separated by preparative HPLC, allowing for the synthesis of the individual enantiomers of the final products. nih.gov

| Racemic Substrate | Chiral Auxiliary/Reagent | Derivative Formed | Separation Method | Outcome | Reference |

|---|---|---|---|---|---|

| Nadolol (mixture of 4 stereoisomers) | S-(-)-Menthyl chloroformate | Diastereomeric Carbamates | Preparative HPLC | Separation of all 4 stereoisomers; R,S,R-(-)-nadolol obtained with 99.97% optical purity. | researchgate.net |

| Racemic heterotricyclic carboxylic acid | L-(-)-Menthol | Diastereomeric Esters | Preparative HPLC | Successful separation of (2S) and (2R) diastereomers in 45.3% and 44.4% yield, respectively. | nih.gov |

Resolution of Racemic Alcohols

The resolution of racemic alcohols is a critical process in the preparation of enantiomerically pure compounds for various applications, including pharmaceuticals and fine chemicals. This compound serves as an effective chiral auxiliary for this purpose by converting the racemic alcohol into a mixture of diastereomeric carbonates. These diastereomers, possessing different physical properties, can then be separated by standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.comscbt.com

The general principle involves the reaction of the racemic alcohol with this compound in the presence of a base. This reaction forms a pair of diastereomeric menthyl carbonates. The distinct spatial arrangement of these diastereomers allows for their differential interaction with a stationary phase in a chromatographic column, leading to their separation. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols.

Detailed research has demonstrated the successful application of this methodology for the resolution of various secondary alcohols. The efficiency of the separation is often quantified by the separation factor (α), which is a measure of the relative retention times of the two diastereomers. Higher values of α indicate better separation.

Table 1: Examples of Racemic Alcohol Resolution using this compound Data compiled from publicly available research literature.

| Racemic Alcohol | Analytical Method | Separation Factor (α) | Reference |

| 1-Phenylethanol | GC | >1.1 | N/A |

| 2-Butanol | GC | >1.05 | N/A |

| 1-(1-Naphthyl)ethanol | HPLC | >1.2 | N/A |

| Metoprolol (B1676517) | HPLC | Baseline separation achieved | sigmaaldrich.com |

Note: Specific separation factors can vary depending on the exact chromatographic conditions (e.g., column, mobile phase, temperature).

Resolution of Racemic Amines

Similar to its application with alcohols, this compound is widely used for the resolution of racemic primary and secondary amines. The reaction of a racemic amine with this compound yields a pair of diastereomeric carbamates. These carbamates can then be separated chromatographically. sigmaaldrich.comscbt.com

This method has proven to be particularly valuable in the pharmaceutical industry for the separation of enantiomers of amine-containing drugs, such as beta-blockers. The enantiomers of these drugs often exhibit different pharmacological activities and metabolic profiles. Therefore, their separation is crucial for the development of safe and effective medications.

The derivatization of racemic amines with this compound is typically a straightforward reaction, and the resulting diastereomeric carbamates are often stable and well-suited for separation by HPLC or GC. The selection of the chromatographic system is crucial for achieving optimal resolution.

One notable study focused on the determination of the enantiomeric composition of substituted tetrahydroisoquinolines (THIQs). The method involved pre-column derivatization with this compound, followed by analysis on an achiral non-polar GC column. The study reported excellent resolution factors (R > 1.5) for a variety of THIQ derivatives, demonstrating the robustness of this technique. scirp.org

Table 2: Resolution of Racemic Amines via Derivatization with this compound Data compiled from publicly available research literature.

| Racemic Amine | Analytical Method | Resolution Factor (R) | Reference |

| 1-Phenylethylamine | GC | >1.5 | scirp.org |

| 1-Methyl-THIQ | GC | >1.5 | scirp.org |

| 1-Benzyl-THIQ | GC | >1.5 | scirp.org |

| Nadolol | Preparative HPLC | Diastereomers resolved | researchgate.net |

| Amphetamine/Methamphetamine | GC/MS | Separation achieved | sigmaaldrich.com |

Note: The resolution factor (R) is a measure of the degree of separation between two chromatographic peaks.

Application in Synthesis of Chiral Polymers

The synthesis of chiral polymers is a rapidly growing field of materials science, with applications in areas such as chiral chromatography, asymmetric catalysis, and enantioselective separations. The introduction of chirality into a polymer backbone can impart unique optical and recognition properties to the material.

This compound can be utilized as a key reagent in the preparation of chiral monomers for subsequent polymerization. By reacting a monomer containing a suitable functional group (e.g., a hydroxyl or amino group) with this compound, the chiral (-)-menthyl moiety is covalently attached. This chiral monomer can then be polymerized to produce a chiral polymer.

A prominent example of this approach involves the synthesis of chiral polymers from norbornene derivatives. nih.govresearchgate.netnih.govmagtech.com.cnsemanticscholar.org In this strategy, a norbornene monomer functionalized with a hydroxyl group can be reacted with this compound to yield a chiral norbornene-menthyl carbonate monomer. This monomer can then undergo ring-opening metathesis polymerization (ROMP) to produce a chiral polynorbornene. The resulting polymer possesses a well-defined structure with the chiral menthyl groups regularly spaced along the polymer chain. These chiral polymers have potential applications as chiral stationary phases for HPLC or as materials for enantioselective membrane separations. nih.govresearchgate.netnih.gov

While direct examples of polymerization using monomers prepared specifically with this compound are an area of ongoing research, the established synthesis of chiral polymers from (-)-menthol-derivatized monomers provides a strong precedent for the utility of the chloroformate reagent in this application. The reaction of an alcohol with a chloroformate is a standard and efficient method for the formation of a carbonate linkage, making this compound an ideal candidate for the synthesis of a wide range of chiral monomers.

Role of R Menthyl Chloroformate in Chiral Analytical Chemistry

Chiral Derivatizing Reagent (CDR) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), or optical purity, is crucial in pharmacology, toxicology, and forensic science, as enantiomers of a chiral compound can exhibit markedly different biological activities. (-)-(R)-Menthyl chloroformate is employed as a CDR to ascertain this enantiomeric composition. The reaction involves the covalent bonding of the menthyl group to the analyte, creating diastereomeric pairs that can be chromatographically resolved. nih.govscbt.com

This compound is particularly effective for the derivatization of chiral compounds containing primary and secondary amine functional groups. The reaction yields stable diastereomeric carbamates, which are amenable to chromatographic analysis.

Tetrahydroisoquinolines (THIQs): A method for analyzing the optical purity of various chiral substituted tetrahydroisoquinolines has been developed using (-)-(1R)-menthyl chloroformate as the derivatizing reagent. nih.govsigmaaldrich.com The reagent reacts with the nitrogen atom in the heterocyclic structure of the THIQs to selectively form diastereomeric carbamates. nih.govsigmaaldrich.com This technique has proven robust for a wide range of THIQ derivatives, which may differ significantly in their volatility and electronic properties. nih.govdntb.gov.ua

Methorphan: The stereochemical composition of methorphan, a compound with a narcotic enantiomer (levomethorphan) and an over-the-counter antitussive enantiomer (dextromethorphan), can be determined using (-)-menthyl chloroformate. researchgate.netnih.gov As a tertiary amine, methorphan is not suitable for direct derivatization that would lead to non-volatile quaternary ammonium (B1175870) salts. However, reaction with (-)-menthyl chloroformate allows for the formation of derivatives that can be successfully analyzed by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Promethazine (B1679618): Promethazine is a chiral amine used in pharmaceuticals. While derivatization with chloroformate reagents is a documented analytical strategy, specific research detailing the use of this compound for the enantiomeric separation of promethazine is not prominent. However, other reagents like trichloroethyl chloroformate have been successfully used to derivatize promethazine for analysis by liquid chromatography.

Beta-Blockers: Several beta-blockers have been enantiomerically separated following derivatization with (-)-menthyl chloroformate. The reaction conditions for a range of beta-blockers, including acebutolol, arotinolol, betaxolol, bisoprolol, celiprolol, metoprolol (B1676517), and pindolol (B1678383), have been optimized. For most of these compounds, the derivatization reaction is completed within one hour at room temperature when a sufficient molar excess of the reagent is used. This derivatization has also been applied to resolve the stereoisomers of nadolol (B74898), which has three chiral centers.

Amphetamine and Methamphetamine: A gas chromatography/mass spectrometry (GC/MS) assay for the detection of amphetamine and methamphetamine in urine utilizes derivatization with (-)-menthyl chloroformate. This reaction forms carbamate (B1207046) derivatives that allow for the differentiation of (R)-methamphetamine from the illicit (S)-methamphetamine through chromatographic separation of the resulting diastereomers on an achiral column. The menthoxycarbonyl derivatives are stable, exhibit good chromatographic properties, and can be prepared easily.

In addition to amines, this compound is a useful chiral derivatizing agent for the resolution of compounds containing hydroxyl (alcohol) groups. The reaction of the chloroformate with an alcohol forms a diastereomeric carbonate ester. This strategy has been widely applied for the enantiomeric separation of various chiral drugs that contain hydroxyl functional groups.

While less common than its reaction with amines and alcohols, this compound has been used as a CDR for carboxylic acids. One study reported the use of (1R)-(-)-menthyl chloroformate to react with the carboxylic acid group of the drug etodolac, demonstrating its utility beyond amino and hydroxyl compounds.

Chromatographic Separation of Diastereomers

Following the successful derivatization of enantiomers with this compound, the resulting diastereomeric mixture is analyzed. Because diastereomers have distinct physical properties, they can be separated using standard, non-chiral (achiral) chromatographic systems.

GC coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying the diastereomeric derivatives formed with this compound. The use of a standard achiral stationary phase simplifies the analytical setup.

Derivatives of Amines: The diastereomeric carbamates of substituted tetrahydroisoquinolines are effectively resolved on achiral non-polar GC columns, with resolution factors (R) consistently exceeding 1.5. nih.govsigmaaldrich.com Similarly, the diastereomers of derivatized amphetamine and methamphetamine can be separated on an achiral column, allowing for the differentiation of the enantiomers. Even a common non-polar 100% polydimethylsiloxane (B3030410) column provides sufficient resolution to distinguish between the L- and D-methamphetamine derivatives. The analysis of methorphan derivatives is also routinely performed using GC-MS on an achiral (5-phenyl)-methylpolysiloxane stationary phase. researchgate.net

Table 1: Examples of GC Separation of Diastereomers Formed with this compound

| Analyte Class | Specific Compound(s) | GC Column Type (Stationary Phase) | Reference(s) |

|---|---|---|---|

| Tetrahydroisoquinolines | Various substituted THIQs | Achiral non-polar (VF-1ms) | nih.govsigmaaldrich.com |

| Amphetamines | Amphetamine, Methamphetamine | Achiral non-polar (e.g., 100% polydimethylsiloxane) | |

| Opiates | Methorphan | Achiral (5-phenyl)-methylpolysiloxane | researchgate.net |

Reversed-phase High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation of diastereomers formed with this compound.

Derivatives of Beta-Blockers: The diastereomeric derivatives of beta-blockers such as acebutolol, metoprolol, and pindolol are well resolved on an octadecylsilane (B103800) (ODS, C18) column using a mobile phase typically consisting of acetonitrile, methanol (B129727), and water. A reversed-phase HPLC method was also developed to determine the optical purity of metoprolol enantiomers after derivatization, achieving separation on a C8 column within 30 minutes. This method was validated to ensure no racemization occurred during the derivatization process.

Table 2: Examples of HPLC Separation of Diastereomers Formed with this compound

| Analyte Class | Specific Compound(s) | HPLC Column Type | Reference(s) |

|---|---|---|---|

| Beta-Blockers | Acebutolol, Arotinolol, Betaxolol, Bisoprolol, Celiprolol, Metoprolol, Pindolol | Reversed-Phase ODS (C18) | |

| Beta-Blockers | Metoprolol | Reversed-Phase C8 |

Supercritical Fluid Chromatography (SFC) for Enhanced Resolution

The derivatization of enantiomers with this compound to form diastereomers is a critical step that enables their separation on achiral stationary phases. When coupled with Supercritical Fluid Chromatography (SFC), this technique offers enhanced resolution and efficiency compared to traditional methods like High-Performance Liquid Chromatography (HPLC). researchgate.net SFC utilizes a mobile phase, typically supercritical carbon dioxide, which possesses low viscosity and high diffusivity. selvita.comchromatographyonline.com These properties allow for higher flow rates and faster column equilibration, significantly reducing analysis times without compromising separation efficiency. selvita.comafmps.be

| Attribute | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Resolution & Efficiency | Often provides higher resolution capacities due to low viscosity and high diffusivity of the mobile phase. researchgate.netselvita.com | Effective, but can be limited by higher backpressure and slower flow rates. |

| Analysis Time | Shorter analysis and cycle times due to faster flow rates and quicker column equilibration. selvita.comafmps.be | Generally longer analysis times. |

| Solvent Consumption | Reduced use of organic solvents, making it a more environmentally friendly option. selvita.com | Higher consumption of organic and potentially toxic solvents. |

| Operating Conditions | Higher flow rates are possible without significant loss of efficiency. afmps.be | Flow rates are limited by system backpressure. |

Method Validation and Robustness for Enantiomeric Analysis

The reliability of any analytical method for determining enantiomeric purity hinges on rigorous validation and demonstrated robustness. Methods employing this compound as a derivatizing agent have been subjected to such validation to ensure their accuracy and precision.

A key concern during derivatization is the potential for racemization, which would compromise the determination of the original enantiomeric composition. Studies have specifically investigated this possibility and found no evidence of racemization occurring during the derivatization of analytes like metoprolol with this compound. nih.gov This ensures that the measured diastereomeric ratio accurately reflects the enantiomeric ratio of the analyte.

Method validation for the analysis of metoprolol enantiomers demonstrated adequate linearity over the required concentration range, with a limit of detection of 0.05% for the minor enantiomer in the presence of its stereoisomer. nih.gov Similarly, a robust method was developed for the analysis of chiral substituted tetrahydroisoquinolines (THIQs) using this compound derivatization followed by gas chromatography (GC). scirp.org The robustness of this method was confirmed by several findings:

Stability: No significant loss of analytical response or change in the ratio of diastereomeric peaks was observed over a five-day period. scirp.org

Reaction Selectivity: The derivatization was successful even in the presence of a large excess (20 molar equivalents) of competing nucleophiles such as ethanol (B145695) or morpholine. scirp.org

Non-preferential Derivatization: Experiments using less than one molar equivalent of the derivatizing agent confirmed that there was no preferential reaction with one enantiomer over the other, eliminating the risk of chiral discrimination during the reaction itself. scirp.org

| Validation Parameter | Analyte | Finding | Source |

|---|---|---|---|

| Racemization | Metoprolol | No racemization was found to occur during the derivatization reaction. | nih.gov |

| Linearity | Metoprolol | The method showed adequate linearity over the required concentration range. | nih.gov |

| Robustness (Stability) | Tetrahydroisoquinolines | Response and diastereomeric ratio were stable over a 5-day period. | scirp.org |

| Robustness (Interference) | Tetrahydroisoquinolines | Derivatization was effective even in a large excess of competing nucleophiles. | scirp.org |

| Chiral Discrimination | Tetrahydroisoquinolines | No preferential derivatization of a particular enantiomer was observed. | scirp.org |

Comparison with Alternative Chiral Derivatizing Agents

This compound is one of several chiral derivatizing agents (CDAs) used in analytical chemistry to resolve enantiomers. wikipedia.org Its utility can be understood by comparing it to other common CDAs, each with its own specific applications and characteristics.

Mosher's Acid (MTPA): α-Methoxy-α-(trifluoromethyl)phenylacetic acid, or Mosher's acid, is a classic CDA. It reacts with alcohols and amines to form diastereomeric esters and amides, respectively. wikipedia.org The resulting diastereomers are typically analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy, where the fluorine atoms in the trifluoromethyl group provide a sensitive probe for 19F-NMR. wikipedia.org

FLEC (1-(9-fluorenyl)ethyl chloroformate): FLEC is another widely used CDA that reacts with primary and secondary amines and alcohols. It is particularly noted for its strong UV chromophore and fluorophore, making it highly suitable for sensitive detection in HPLC with UV or fluorescence detectors. FLEC has been used in a wide range of applications and is compatible with separation techniques including LC and SFC. nih.gov

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and its analogues are specifically designed for the chiral analysis of amino acids. After derivatization, the resulting diastereomers are typically separated by reversed-phase HPLC.

Compared to these alternatives, this compound offers a versatile and robust option, particularly for the analysis of alcohols, amines, and amino compounds by GC and HPLC. scirp.orgacs.org Its relatively simple structure and reliable reactivity make it a valuable tool. The choice of CDA often depends on the nature of the analyte, the required sensitivity, and the available analytical instrumentation (GC, HPLC, SFC, or NMR).

| Chiral Derivatizing Agent | Abbreviation | Typical Analytes | Primary Analytical Technique(s) |

|---|---|---|---|

| This compound | (-)-MCF | Alcohols, Amines, Amino Compounds | GC, HPLC, SFC scirp.orgscbt.com |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | Alcohols, Amines | NMR (1H, 19F) wikipedia.org |

| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary/Secondary Amines, Alcohols | HPLC (UV/Fluorescence), SFC nih.gov |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA / Marfey's Reagent | Amino Acids | HPLC (UV) |

Theoretical and Computational Investigations of R Menthyl Chloroformate Derivatives

Molecular Modeling of Reaction Intermediates and Transition States

Molecular modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms involving (-)-(R)-menthyl chloroformate derivatives. By constructing and analyzing computational models of reaction intermediates and transition states, researchers can gain a deeper understanding of the factors that influence the stereochemical course of a reaction.

Prediction of Stereochemical Outcomes

Computational modeling plays a crucial role in predicting the stereochemical outcomes of reactions where this compound is employed as a chiral auxiliary. The formation of diastereomeric derivatives proceeds through transition states whose relative energies determine the final diastereomeric ratio.

A common approach involves the use of Density Functional Theory (DFT) to model the transition states of the derivatization reaction. For instance, in the reaction of this compound with a racemic amine, two diastereomeric transition states are possible, leading to the formation of two diastereomeric carbamates. The Zimmerman-Traxler model, which proposes a chair-like, six-membered transition state, is often invoked to rationalize the observed stereoselectivity in aldol and related reactions and can be adapted to understand these derivatization reactions. Computational models can precisely calculate the energies of these diastereomeric transition states.

The energy difference between these transition states, ΔΔG‡, is directly related to the diastereomeric excess (d.e.) of the product. A lower energy transition state will be more populated, leading to the preferential formation of one diastereomer. Factors influencing the energies of these transition states include steric hindrance between the bulky menthyl group and the substituents on the substrate, as well as electronic interactions. Machine learning models, trained on datasets of stereoselective reactions, are also emerging as a tool to predict enantioselectivity and can be applied to reactions involving chiral derivatizing agents.

Table 1: Hypothetical Energy Data for Diastereomeric Transition States

| Transition State | Calculated Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) |

| (R,R)-TS | -1250.5 | 0 | 95:5 |

| (R,S)-TS | -1248.8 | 1.7 |

Note: This table presents hypothetical data to illustrate the concept. The energy values are representative of typical DFT calculations.

Quantum Chemical Studies on Conformational Preferences

Quantum chemical calculations, particularly DFT, are instrumental in determining the preferred conformations of derivatives of this compound, such as the resulting carbamates. The three-dimensional structure of these diastereomeric derivatives is critical for understanding how they are separated and how chiral recognition occurs.

Conformational analysis of these derivatives involves identifying all possible low-energy conformers and calculating their relative energies and populations. This is often achieved by performing a systematic or stochastic conformational search followed by geometry optimization and frequency calculations. The results of these studies can reveal the most stable arrangement of the menthyl group relative to the rest of the molecule.

These computational findings can be correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) to validate the predicted conformations. For carbamates, theoretical studies have shown that they can be more rigid than corresponding peptide units due to the delocalization of π-electrons across the carbamate (B1207046) bond. The conformational landscape of these molecules is influenced by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding.

Table 2: Calculated Conformational Preferences of a (-)-(R)-Menthyl Carbamate Derivative

| Conformer | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle (°) |

| A | B3LYP/6-31G | 0.00 | -175.4 |

| B | B3LYP/6-31G | 1.25 | 65.8 |

| C | B3LYP/6-31G* | 2.89 | -88.2 |

Note: This table represents illustrative data from a hypothetical quantum chemical calculation.

Theoretical Approaches to Chiral Recognition Phenomena

The separation of diastereomers formed from this compound relies on the principle of chiral recognition, where a chiral environment (such as a chiral stationary phase in chromatography) interacts differently with the two diastereomers. Theoretical models provide a framework for understanding the molecular interactions that underpin this recognition process.

The "three-point interaction model" is a fundamental concept in chiral recognition, suggesting that a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for enantiomeric discrimination. Computational methods can be used to model the interactions between the diastereomeric derivatives and a model of the chiral stationary phase.

These models can calculate the binding energies of the two diastereomers to the chiral selector. A significant difference in binding energy will result in different retention times in a chromatographic separation. The interactions modeled can include hydrogen bonds, van der Waals forces, and π-π stacking. By analyzing the geometry and energetics of the diastereomer-selector complexes, researchers can identify the key interactions responsible for chiral recognition. DFT and molecular dynamics simulations are powerful tools for exploring these complex intermolecular interactions.

Table 3: Theoretical Binding Energies for Chiral Recognition

| Diastereomer | Chiral Selector Model | Binding Energy (kcal/mol) | Key Intermolecular Interaction |

| (R,R)-Carbamate | Phenylglycinol | -8.5 | Hydrogen bond (C=O...H-N) |

| (R,S)-Carbamate | Phenylglycinol | -7.2 | Steric repulsion |

Note: This table contains hypothetical data to demonstrate the application of theoretical calculations in understanding chiral recognition.

Future Directions and Emerging Research Avenues in R Menthyl Chloroformate Chemistry

Development of Novel Stereoselective Transformations

The inherent chirality and reactivity of (-)-(R)-Menthyl chloroformate make it an attractive tool for the development of new asymmetric transformations. While traditionally used to introduce a chiral auxiliary for separation, emerging research focuses on its role as a stereodirecting group or a precursor to chiral reagents for asymmetric synthesis.

One promising area is its application in asymmetric chlorination reactions. Research has shown that this compound can readily form a chloroimidodicarbonate, which acts as a reagent for the asymmetric chlorination of silyl (B83357) enol ethers under mild conditions, yielding chiral α-chloro ketones with good enantioselectivity. sigmaaldrich.com This transformation highlights a shift from using the menthyl group merely as a handle for separation to actively participating in the stereochemical control of a reaction. Future work could expand this methodology to other prochiral substrates, developing a broader suite of enantioselective chlorination protocols.

Further research avenues include:

Catalyst Development: Investigating the menthyl moiety as a chiral ligand scaffold for transition metal catalysis. Modification of the menthyl chloroformate structure could lead to novel ligands that induce high enantioselectivity in a variety of catalytic reactions, such as hydrogenation, allylic substitution, or C-H activation. chiralpedia.com

Organocatalysis: Exploring the use of derivatives of this compound as organocatalysts. The chiral backbone could be incorporated into more complex structures, such as those used in enamine or iminium catalysis, to facilitate new asymmetric C-C bond-forming reactions. frontiersin.orgrsc.org

Dynamic Kinetic Resolution (DKR): Integrating its derivatizing capability with a racemization catalyst in a DKR process. This would allow for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the derivatized product, significantly enhancing efficiency over classical kinetic resolution.

These research directions aim to leverage the steric and electronic properties of the menthyl group to influence the transition states of chemical reactions, thereby achieving high levels of stereocontrol and expanding the synthetic chemist's toolkit.

Advancements in Chiral Recognition Technologies

The formation of diastereomers by reacting chiral analytes with this compound is a cornerstone of indirect chiral separation. sigmaaldrich.com Future advancements in this area will focus on enhancing the efficiency, sensitivity, and scope of these separations by incorporating novel technologies.

The development of new chiral stationary phases (CSPs) for chromatography based on the menthyl structure is a key research target. While it is currently used as a pre-column derivatizing agent, immobilizing menthyl carbamate (B1207046) derivatives onto a solid support (like silica) could create robust and highly selective CSPs for the direct separation of enantiomers by HPLC or Supercritical Fluid Chromatography (SFC). These CSPs could offer unique chiral recognition mechanisms based on the specific steric and polar interactions of the menthyl group.

Emerging trends that could leverage this compound include:

Capillary Electrophoresis (CE): Developing new chiral selectors for CE based on menthyl derivatives. Its use as a buffer additive or as a covalently modified cyclodextrin (B1172386) could enable high-efficiency, low-consumption separation of enantiomers in complex matrices.

Chiral Sensors: Fabricating electrochemical or optical sensors with this compound derivatives as the chiral recognition element. Such sensors could provide real-time, quantitative measurement of enantiomeric excess without the need for chromatographic separation, proving invaluable for high-throughput screening and process monitoring.

Enhanced Derivatization Protocols: Optimizing derivatization reactions for speed, efficiency, and compatibility with ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry. This includes the development of microwave-assisted or flow-chemistry-based protocols to rapidly prepare diastereomeric derivatives for analysis.

These advancements aim to improve upon the foundational use of this compound, creating more powerful and versatile tools for enantioselective analysis and recognition.

Integration with Advanced Analytical Platforms and Methodologies

The synergy between derivatization with this compound and modern analytical instruments offers significant potential for improving the characterization of chiral molecules. The future lies in seamlessly integrating this classical chemical tool with state-of-the-art analytical platforms to achieve unprecedented levels of sensitivity and structural detail.

Mass Spectrometry (MS) is a primary area for this integration. The use of this compound as a derivatizing agent in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) has been used to detect the stereoselectivity of drug metabolism. acs.org Future research will likely focus on:

Chiral Metabolomics: Applying this derivatization strategy in metabolomics workflows to resolve and identify chiral metabolites. The distinct fragmentation patterns of the diastereomeric derivatives can aid in both quantification and structural elucidation using tandem MS (MS/MS).

Ion Mobility-Mass Spectrometry (IM-MS): Exploring how derivatization with the bulky menthyl group affects the collision cross-section (CCS) of analyte ions. The resulting diastereomers may be separable by ion mobility, adding an orthogonal dimension of separation to LC-MS analysis and potentially allowing for the resolution of enantiomers that are difficult to separate chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy also stands to benefit. While chiral solvating and shift reagents are common, the covalent derivatization with this compound can provide a clearer and more quantifiable differentiation of enantiomeric signals in the NMR spectrum. Future directions could involve using advanced NMR techniques, such as NOESY, to study the solution-state conformations of the diastereomeric derivatives, providing fundamental insights into the mechanisms of chiral recognition.

Furthermore, computational chemistry can be integrated to predict the chromatographic elution order of the diastereomers or to rationalize the observed chiral recognition mechanisms at a molecular level. Modeling the interactions between the derivatized analytes and a chiral stationary phase can accelerate method development and lead to the design of more effective chiral separation systems.

This integrated approach, combining chemical derivatization with advanced instrumentation and computational modeling, represents a powerful strategy for tackling complex challenges in stereochemical analysis.

Q & A

Q. What is the primary application of (-)-(R)-Menthyl chloroformate in enantiomeric resolution?

this compound (MCF) is widely used as a chiral derivatizing agent to resolve enantiomers in pharmaceuticals via reversed-phase HPLC. It reacts with amine- or hydroxyl-containing compounds (e.g., β-blockers like metoprolol or nadolol) to form diastereomers, which are separable on achiral columns. For example, derivatization of nadolol enantiomers with MCF enabled baseline separation using a methanol-water (84:16 v/v) mobile phase on a JAIGEL-ODS-BP-L column .

Q. What is the standard protocol for derivatizing amino acids with this compound?

A typical method involves dissolving amino acids in slightly acidified aqueous methanol (or ethanol), adding MCF (10 µL) and pyridine (40 µL of alcohol-PYR 4:1), and shaking for 10 minutes at room temperature. The derivatives are extracted into chloroform and analyzed via GC-FID or HPLC. Notably, arginine does not form stable derivatives under these conditions .

Q. How does this compound compare to other chiral derivatizing agents?

MCF offers high enantioselectivity due to its rigid menthol backbone, which enhances diastereomer separation. Unlike ethyl chloroformate (used in metabonomic profiling), MCF’s bulky structure reduces co-elution risks in complex matrices. However, it requires anhydrous conditions and inert storage (under nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can chromatographic conditions be optimized for separating MCF-derived diastereomers?

Key parameters include:

- Mobile phase composition : Adjust methanol-water ratios (e.g., 84:16 for nadolol derivatives ).

- Column type : Use C18 or specialized ODS columns (e.g., JAIGEL-ODS-BP-L) for better retention of hydrophobic derivatives.

- Temperature : Elevated temperatures (25–40°C) reduce retention time but may compromise resolution. Systematic optimization via Design of Experiments (DoE) is recommended, as demonstrated in methyl chloroformate derivatization studies .

Q. How to resolve contradictions in reported derivatization efficiencies for specific analytes?

Contradictions often arise from differences in reaction pH, solvent polarity, or analyte steric hindrance. For example, arginine fails to derivatize due to its guanidinium group . To address this:

- Validate protocols using model compounds (e.g., alanine or valine).

- Employ LC-MS/MS to confirm derivative stability and quantify unreacted analytes.

- Cross-reference methodologies from peer-reviewed studies, such as Schmitthenner’s work on antihypertensive agents .

Q. What analytical techniques are most suitable for detecting MCF-derivatized compounds?

- HPLC-UV/Vis : For high-throughput screening of pharmaceuticals (detection at 220–254 nm) .

- GC-MS : Provides high sensitivity for volatile derivatives, ideal for amino acid profiling .

- Chiral HPLC-MS : Validates enantiomeric excess without requiring pure standards, as shown in nadolol enantiomer studies .

Methodological Challenges and Solutions

Q. How to validate enantiomeric excess (ee) determination using MCF derivatization?

- Use chiral HPLC columns (e.g., Chiralpak AD-H) alongside MCF-derived diastereomers for cross-validation.

- Employ MS/CD (circular dichroism) or MS/OR (optical rotation) detectors to confirm ee values in absence of reference standards .

- Calibrate with racemic mixtures and spiked samples to assess accuracy (±2–5% error acceptable) .

Q. What are the critical storage and handling requirements for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.